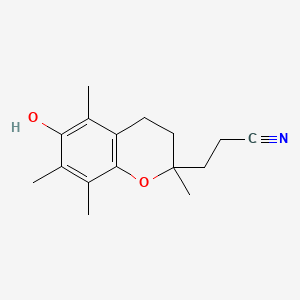
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-Propenoic acid, 2-methyl-, lithium salt with 1-(1,1-dimethylethyl)-4-ethenylbenzene. This compound is known for its unique properties, which make it useful in various industrial applications, particularly in the production of specialty polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate typically involves the following steps:
Polymerization: The polymerization process begins with the preparation of 2-Propenoic acid, 2-methyl-, lithium salt and 1-(1,1-dimethylethyl)-4-ethenylbenzene monomers. These monomers are then subjected to a polymerization reaction under controlled conditions.
Catalysts: Catalysts such as free radical initiators or coordination catalysts are often used to facilitate the polymerization process.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization. Solvents may be used to dissolve the monomers and control the viscosity of the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Applications De Recherche Scientifique
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials and specialty polymers.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating medical devices and implants.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate involves its interaction with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical strength and stability. In biomedical applications, the polymer can interact with biological molecules, facilitating targeted drug delivery and tissue regeneration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it particularly valuable in applications requiring durable and resilient materials.
Propriétés
Numéro CAS |
125302-03-6 |
|---|---|
Formule moléculaire |
C16H21LiO2 |
Poids moléculaire |
252.282 |
Nom IUPAC |
lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16.C4H6O2.Li/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3(2)4(5)6;/h5-9H,1H2,2-4H3;1H2,2H3,(H,5,6);/q;;+1/p-1 |
Clé InChI |
MLTMPCMHXHZSKW-UHFFFAOYSA-M |
SMILES |
[Li+].CC(=C)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C=C |
Synonymes |
2-Propenoic acid, 2-methyl-, lithium salt, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)




![[1,1-Biphenyl]-2,3-diol,4-methyl-](/img/structure/B570851.png)


